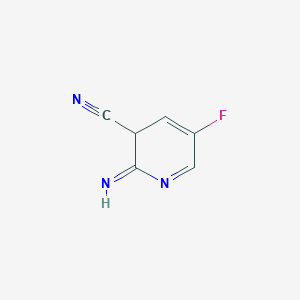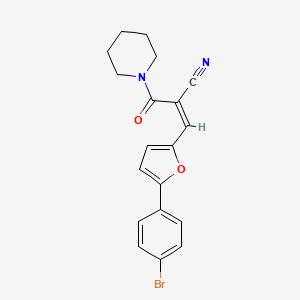![molecular formula C9H18N4 B12345927 N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine](/img/structure/B12345927.png)
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine is a complex organic compound with a unique structure that includes multiple rings and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the dimethyl groups and the formation of the octahydro ring system. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Applications De Recherche Scientifique
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: A compound with a similar ring structure but different functional groups.
cis-Eudesm-6-en-11-ol: Another compound with a related structure and potential biological activity.
Valencene: A sesquiterpene with a similar ring system but different substituents.
Uniqueness
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine |
InChI |
InChI=1S/C9H18N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h6-8,12H,3-5H2,1-2H3,(H2,10,11,13) |
Clé InChI |
GCWSTTPOADOETN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CNC(=NC)NC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345844.png)
![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)
![Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345863.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12345879.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345887.png)

![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)


![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B12345922.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)
